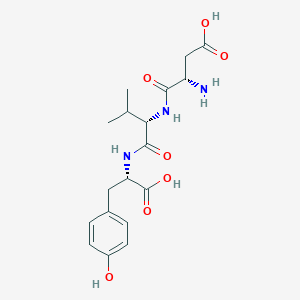

Aspartyl-valyl-tyrosine

Description

Evolution of Peptidic Structures in Biological Systems

The origin of peptidic structures is a fundamental question in the evolution of biological systems. It is widely hypothesized that simple peptides emerged and played a crucial role even before the advent of modern, ribosome-based protein synthesis, in a period often referred to as the "RNA world". researchgate.netnumberanalytics.com In this prebiotic era, it is thought that RNA molecules were responsible for both storing genetic information and catalyzing chemical reactions. researchgate.net Peptides, likely of abiotic origin initially, could have been co-opted as cofactors by these RNA molecules, enhancing their catalytic range, thermostability, and folding specificity. numberanalytics.com

The interaction between peptides and RNA is believed to have been a critical step in the transition to life as we know it. researchgate.net Many peptides composed of the 20 proteinogenic amino acids exhibit an inherent affinity for RNA, forming secondary structures upon binding. numberanalytics.com This suggests a co-evolutionary relationship where peptides and RNA mutually stabilized each other and expanded their functional capabilities. numberanalytics.com Over time, selective pressures would have favored the development of longer, RNA-encoded peptides, leading to the complex protein machinery seen in modern organisms. numberanalytics.com Some of the most ancient proteins, found in the core of the ribosome, may contain remnants of these early peptides. researchgate.net

The Foundational Role of Tripeptides in Protein Structure and Function

Tripeptides can influence protein structure and stability by modulating protein-protein interactions and guiding protein folding. wikipedia.org A classic example is the repeating Gly-Pro-Hyp sequence, which is essential for the stability and helical structure of collagen. wikipedia.org The rigidity or flexibility of a tripeptide sequence, dictated by its constituent amino acids, plays a crucial role in protein conformation. nih.govrsc.org For instance, analysis of protein structures has revealed that some tripeptides are structurally rigid, often composed of hydrophobic residues, while others are non-rigid. nih.govrsc.org This inherent structural propensity of tripeptide motifs can influence the local secondary structure of the protein. nih.gov

Specific tripeptide motifs have been identified as important for the structural integrity and function of various proteins. bachem.com For example, repeating tripeptide fragments with the general formula Xaa-Xah-Gly (where Xaa is Phe or Tyr, and Xab is a hydrophobic amino acid like Ala, Val, Leu, or Ile) are characteristic of complex membrane proteins and viral envelope proteins. bachem.com These motifs are often found in conserved regions and are thought to play a role in the initial interaction of large proteins with phospholipid membranes. bachem.com

The following table summarizes examples of tripeptides and their roles in protein structure and function:

| Tripeptide Example/Motif | Role/Significance |

| Gly-Pro-Hyp | Essential for the stability and triple helix structure of collagen. wikipedia.org |

| Xaa-Xah-Gly | (where Xaa = Phe, Tyr; Xab = Ala, Val, Leu, Ile) Found in membrane and viral proteins, likely involved in protein-membrane interactions. bachem.com |

| EAM | Statistically shows a preference for α-helical conformations in proteins. nih.gov |

| VIV, IYI | Predominantly found in extended β-sheet structures within proteins. nih.gov |

| Glutathione (γ-L-Glutamyl-L-cysteinylglycine) | A crucial antioxidant, protecting cells from damage. nih.govvaia.com |

Rational Design Considerations for Oligopeptides

The rational design of oligopeptides involves the deliberate selection and arrangement of amino acids to create molecules with specific structures and functions. jlu.edu.cn This field has gained significant traction for developing novel therapeutics, biomaterials, and research tools. jlu.edu.cn The design process often relies on understanding the principles of protein-protein interactions and mimicking the key structural features of natural peptides or protein domains. jlu.edu.cn

A primary consideration in rational peptide design is the identification of "hot spots" – key amino acid residues at the interface of protein-protein interactions that contribute most to the binding energy. jlu.edu.cn Oligopeptides can be designed to mimic these hot spots and thus act as competitive inhibitors of the natural interaction. jlu.edu.cn Computational methods, such as molecular dynamics simulations, are frequently employed to predict the binding affinity and conformational properties of designed peptides. vaia.com

Another critical aspect is ensuring the stability of the designed peptide. researchgate.net Short peptides are often susceptible to degradation by proteases. To enhance stability, several strategies are employed, including:

Incorporation of non-proteinogenic amino acids: The inclusion of unnatural amino acids, such as Cα,α-disubstituted amino acids, can increase resistance to proteolysis and stabilize specific secondary structures like α-helices.

Backbone modifications: Alterations to the peptide backbone, such as the introduction of D-amino acids or the formation of peptoids, can improve stability and bioavailability. jlu.edu.cn

Cyclization: Creating cyclic peptides can restrict conformational flexibility, leading to higher receptor affinity and increased stability.

The table below outlines key principles in the rational design of oligopeptides:

| Design Principle | Description |

| Mimicking Active Sites/Hot Spots | Designing peptides that replicate the key binding residues of a protein to competitively inhibit its interactions. jlu.edu.cn |

| Conformational Stabilization | Introducing modifications (e.g., non-proteinogenic amino acids) to stabilize desired secondary structures like α-helices or β-sheets. |

| Increasing Proteolytic Stability | Employing strategies like backbone modification or the use of D-amino acids to prevent degradation by enzymes. jlu.edu.cn |

| Computational Modeling | Utilizing computer simulations to predict peptide structure, binding affinity, and other properties before synthesis. vaia.com |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the peptide sequence and evaluating the impact on its biological activity to optimize its properties. |

Contextualizing Aspartyl-valyl-tyrosine within Peptide Science

The tripeptide Aspartyl-valyl-tyrosine (Asp-Val-Tyr) holds significance within peptide science primarily as a known precursor in the synthesis of a biologically active pentapeptide. nih.govbiosynth.com Specifically, Asp-Val-Tyr is a key intermediate in the chemo-enzymatic synthesis of Thymopentin (Arg-Lys-Asp-Val-Tyr). nih.govbiosynth.com Thymopentin is a synthetic peptide that corresponds to the active site of the naturally occurring thymic hormone thymopoietin (B12651440) and possesses immunomodulatory properties. nih.gov The synthesis of the Z-Asp-Val-Tyr-OH precursor has been achieved using a combination of chemical and enzymatic methods, highlighting the integration of different synthetic strategies in modern peptide chemistry. nih.govbiosynth.com

Furthermore, the sequence Asp-Val-Tyr is found within longer peptide chains that have been investigated for their biological activities. For instance, the tetrapeptide Asp-Arg-Val-Tyr is recognized as a sequence with potential biological activity, acting as a hormone or signaling molecule. jlu.edu.cn The longer peptide H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-OH has been shown to inhibit the production of angiotensin and certain proinflammatory cytokines, suggesting a potential role in cardiovascular and inflammatory conditions. nisr.or.jp The dipeptide Valyl-tyrosine (Val-Tyr) on its own has been identified as an inhibitor of the angiotensin I-converting enzyme (ACE). These examples place Aspartyl-valyl-tyrosine within the broader context of research into bioactive peptides, where even short amino acid sequences can be critical components of larger, functionally active molecules.

The properties of the constituent amino acids of Aspartyl-valyl-tyrosine are as follows:

| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Property |

| Aspartic Acid | D | Asp | Acidic, negatively charged |

| Valine | V | Val | Nonpolar, aliphatic |

| Tyrosine | Y | Tyr | Aromatic, polar uncharged |

Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O7 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C18H25N3O7/c1-9(2)15(21-16(25)12(19)8-14(23)24)17(26)20-13(18(27)28)7-10-3-5-11(22)6-4-10/h3-6,9,12-13,15,22H,7-8,19H2,1-2H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,15-/m0/s1 |

InChI Key |

JGLWFWXGOINXEA-YDHLFZDLSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Aspartyl Valyl Tyrosine and Analogues

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. researchgate.netambiopharm.com The process involves anchoring the C-terminal amino acid to a resin and sequentially adding the subsequent amino acids. researchgate.net

Selection of Resin and Linkage Strategies

The choice of resin and the linkage strategy are critical as they dictate the conditions for cleavage and the C-terminal functionality of the final peptide. thermofisher.comresearchgate.net For the synthesis of a peptide with a C-terminal carboxylic acid like Aspartyl-valyl-tyrosine, Wang resin or 2-chlorotrityl chloride resin are commonly employed. researchgate.netpeptide.com

Wang resin, a 4-hydroxybenzyl alcohol-functionalized polystyrene support, forms a benzyl (B1604629) ester linkage with the first amino acid. peptide.com This linkage is stable under various reaction conditions but can be cleaved with moderate acid treatment, typically using trifluoroacetic acid (TFA). peptide.com

The 2-chlorotrityl chloride resin offers the advantage of very mild cleavage conditions, such as a mixture of acetic acid, trifluoroethanol, and dichloromethane (B109758) (DCM), which helps in preserving acid-sensitive protecting groups on the peptide side chains. researchgate.net The bulky trityl group also sterically hinders premature cleavage of the peptide from the resin. peptide.com

| Resin | Linker Type | Cleavage Condition | Advantages |

| Wang Resin | 4-hydroxybenzyl alcohol | Moderate acid (e.g., TFA) peptide.com | Good stability, widely used. peptide.com |

| 2-Chlorotrityl Chloride Resin | 2-chlorotrityl | Mild acid (e.g., AcOH/TFE/DCM) researchgate.net | Preserves acid-sensitive groups, prevents premature cleavage. researchgate.netpeptide.com |

| PAM Resin | Phenylacetomidomethyl | Strong acid (e.g., HF) peptide.com | High stability to TFA, suitable for Boc chemistry. peptide.comnih.gov |

Fmoc and Boc Chemistry Approaches and Comparative Analysis

Two primary strategies dominate SPPS: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org Both approaches center on the protection of the N-terminal amino group to control peptide bond formation. americanpeptidesociety.org

The Fmoc strategy utilizes the base-labile Fmoc group for Nα-protection, which is typically removed using a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de Side-chain protecting groups are generally acid-labile, such as tert-butyl (tBu), and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like TFA. iris-biotech.de The mild deprotection conditions for the Fmoc group make this strategy popular for the synthesis of a wide range of peptides. americanpeptidesociety.org

The Boc strategy , in contrast, employs the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like TFA. americanpeptidesociety.orgpeptide.com Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. peptide.com While historically significant, the harsher conditions of the Boc strategy can sometimes lead to peptide degradation. americanpeptidesociety.org

| Feature | Fmoc Chemistry | Boc Chemistry |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) iris-biotech.de | Boc (tert-butyloxycarbonyl) americanpeptidesociety.org |

| Nα-Deprotection | Base (e.g., Piperidine in DMF) iris-biotech.de | Moderate Acid (e.g., TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu) iris-biotech.de | Strong acid-labile (e.g., Benzyl) peptide.com |

| Final Cleavage | Strong Acid (e.g., TFA) iris-biotech.de | Strong Acid (e.g., HF) peptide.com |

| Advantages | Mild conditions, suitable for automation. americanpeptidesociety.org | Useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

Optimized Coupling Reagents and Procedures

The formation of the peptide bond is facilitated by coupling reagents that activate the C-terminal carboxylic acid of the incoming amino acid. jpt.com The choice of reagent is critical for efficiency and to minimize side reactions like racemization. acs.org

Common classes of coupling reagents include:

Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIC), are effective but can lead to racemization if used without an additive like 1-hydroxybenzotriazole (B26582) (HOBt). jpt.com

Phosphonium salts , like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer high coupling efficiency with low racemization risk. jpt.comiris-biotech.de

Uronium/Aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), are highly efficient and are a popular choice for difficult sequences. jpt.comsigmaaldrich.com Reagents based on OxymaPure, like COMU, are also highly effective and are considered "green" due to the water-solubility of their byproducts. acs.orgsigmaaldrich.com

For challenging couplings, such as those involving sterically hindered amino acids like valine, more reactive reagents like HATU or PyAOP are often preferred. iris-biotech.desigmaaldrich.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DIC, DCC, EDC jpt.com | Simple, effective; may require additives to suppress racemization. jpt.com |

| Phosphonium Salts | PyBOP, PyAOP, PyCLOCK jpt.comiris-biotech.de | High efficiency, low racemization; can be used in excess. jpt.comiris-biotech.de |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU jpt.comsigmaaldrich.com | Excellent efficiency, low side-product formation; popular for complex sequences. jpt.comsigmaaldrich.com |

Side Chain Protection Strategies for Aspartyl, Valyl, and Tyrosyl Residues

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of amino acids must be protected. iris-biotech.deresearchgate.net

Aspartyl residue: The carboxylic acid side chain of aspartic acid is typically protected as a tert-butyl (tBu) ester in Fmoc-SPPS. iris-biotech.depeptide.com This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step. iris-biotech.de A significant side reaction to consider is the formation of aspartimide, especially when using strong bases like DBU for Fmoc deprotection. peptide.compeptide.com

Valyl residue: Valine is a non-polar amino acid and its side chain does not require protection. However, its bulky nature can sometimes lead to difficult coupling reactions. ambiopharm.com

Tyrosyl residue: The hydroxyl group of the tyrosine side chain is commonly protected as a tert-butyl (tBu) ether in Fmoc chemistry. peptide.com This prevents potential O-alkylation by carbocations generated during the deprotection of other side chains. thermofisher.com In Boc chemistry, more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl) are used. peptide.compeptide.com

| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc-SPPS) | Rationale for Protection |

| Aspartic Acid | Carboxylic Acid | tert-butyl (tBu) ester iris-biotech.depeptide.com | Prevents side reactions at the carboxyl group; must be careful to avoid aspartimide formation. peptide.compeptide.com |

| Valine | Isopropyl | None required | Non-reactive side chain. |

| Tyrosine | Phenolic Hydroxyl | tert-butyl (tBu) ether peptide.com | Prevents O-alkylation. thermofisher.com |

Cleavage and Deprotection Methodologies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. thermofisher.com The specific cleavage cocktail used depends on the resin linker and the protecting groups employed. thermofisher.com

For Fmoc-based synthesis using Wang or similar resins, a high concentration of TFA is the most common cleavage method. thermofisher.com Scavengers are crucial components of the cleavage cocktail to "trap" the reactive carbocations generated during the deprotection of side-chain protecting groups, thereby preventing the modification of sensitive residues like tyrosine. thermofisher.compeptide.com

A widely used cleavage cocktail is Reagent K , which consists of TFA, water, phenol, thioanisole, and ethanedithiol (EDT). peptide.com This mixture is effective for peptides containing sensitive residues. peptide.com The cleavage reaction is typically carried out for 1-2 hours at room temperature. thermofisher.compeptide.com Following cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold ether. peptide.com

| Reagent | Function |

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and deprotection. thermofisher.com |

| Water | Scavenger for t-butyl cations. |

| Phenol | Scavenger for t-butyl cations and protects tyrosine. |

| Thioanisole | Scavenger for benzyl-type cations and protects tryptophan. nih.gov |

| Ethanedithiol (EDT) | Scavenger for trityl groups. sigmaaldrich.com |

Enzymatic Peptide Synthesis Strategies

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods, often providing high stereospecificity and avoiding the need for extensive side-chain protection. nisr.or.jpresearchgate.net

For the synthesis of dipeptides like Valyl-Tyrosine, aminopeptidases have been shown to be effective. For instance, an aminopeptidase (B13392206) from Streptomyces septatus (SSAP) can catalyze the formation of Val-Tyr methyl ester in a high concentration of methanol, using free valine as the acyl donor and tyrosine methyl ester as the acyl acceptor. nisr.or.jpnih.gov This enzyme demonstrates broad substrate specificity and can synthesize various dipeptides. nih.gov Thermolysin is another enzyme that has been used for the synthesis of Z-Val-Tyr-Phe-NH2, though it often requires N-protected amino acids as acyl donors. researchgate.net

While the enzymatic synthesis of the full tripeptide Aspartyl-valyl-tyrosine is less commonly documented, the synthesis of its constituent dipeptide fragments is well-established, suggesting the potential for a chemoenzymatic or fully enzymatic convergent synthesis strategy.

Utilization of Aminopeptidases for Tripeptide Bond Formation

Aminopeptidases, a class of exopeptidases that typically cleave N-terminal amino acids from peptides, can be utilized in reverse to catalyze the formation of peptide bonds. uni-leipzig.de This synthetic application is often performed under specific conditions, such as in organic solvents, which shift the thermodynamic equilibrium away from hydrolysis and towards synthesis. researchgate.netacs.org

Engineered aminopeptidases, or transaminopeptidases, have been developed to facilitate the efficient synthesis of dipeptides and oligopeptides from cost-effective substrates like amino acid esters. rsc.orgrsc.org For the assembly of a tripeptide like Aspartyl-valyl-tyrosine, a stepwise approach can be envisioned. For instance, an aminopeptidase from Streptomyces septatus (SSAP) has been successfully used to synthesize the dipeptide Valyl-Tyrosine (Val-Tyr), a core component of the target molecule. nih.govnisr.or.jp This enzymatic reaction uses a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor. nih.govnih.gov

Following the synthesis of the Val-Tyr dipeptide, a subsequent enzymatic step could theoretically be employed to ligate the N-terminal aspartic acid. Some versatile aminopeptidases have demonstrated the capability of coupling amino acid residues to the N-termini of existing peptides, including tripeptides, making this a feasible, albeit challenging, strategy. ethz.ch The process relies on the enzyme's ability to recognize the dipeptide as a substrate for further acylation.

Substrate Specificity and Reaction Equilibrium Studies in Organic Solvents

The use of organic solvents is a critical factor in shifting the reaction equilibrium toward peptide synthesis. acs.orgsci-hub.se By reducing the water concentration, the hydrolytic side reaction of the enzyme is suppressed. nih.gov For example, dipeptide synthesis using the aminopeptidase SSAP has been demonstrated effectively in 98% methanol. nih.govnih.gov In this medium, the enzyme not only remains active for extended periods (over 100 hours) but also allows the reaction to reach an equilibrium where a significant portion of the starting material is converted to the dipeptide product. nih.govresearchgate.net

The substrate specificity of enzymes can be altered in organic media. nih.gov Studies on the aminopeptidase SSAP reveal a broad specificity, with a notable preference for acyl donors and acceptors that possess bulky, hydrophobic side chains. asm.org This is particularly relevant for the synthesis of the Val-Tyr fragment, as both valine and tyrosine are hydrophobic amino acids. The enzyme efficiently catalyzes the formation of dipeptides using these residues as substrates. researchgate.net

Research findings on the substrate specificity of SSAP for dipeptide synthesis are detailed below.

| Acyl Donor (with Phe-OMe as acceptor) | Relative Activity (%) | Acyl Acceptor (with Phe as donor) | Relative Activity (%) |

|---|---|---|---|

| Phenylalanine (Phe) | 100 | Phenylalanine-OMe (Phe-OMe) | 100 |

| Tyrosine (Tyr) | 95 | Tyrosine-OMe (Tyr-OMe) | 85 |

| Tryptophan (Trp) | 110 | Tryptophan-OMe (Trp-OMe) | 90 |

| Leucine (Leu) | 80 | Leucine-OMe (Leu-OMe) | 75 |

| Valine (Val) | 60 | Valine-OMe (Val-OMe) | 55 |

| Alanine (Ala) | 40 | Alanine-OMe (Ala-OMe) | 35 |

| Aspartic Acid (Asp) | <10 | Asp-OMe | Not Reported |

Table 1: Relative substrate specificity of Streptomyces septatus aminopeptidase (SSAP) in dipeptide synthesis. The data shows a preference for bulky, hydrophobic amino acids. Adapted from studies on SSAP specificity. nih.govasm.org

The low reactivity of Aspartic Acid as an acyl donor suggests that a purely enzymatic approach for the entire tripeptide might be inefficient under these specific conditions, highlighting the need for combined strategies.

Chemoenzymatic Approaches for Aspartyl-Valyl-Tyrosine Assembly

Chemoenzymatic peptide synthesis (CEPS) combines the stereoselectivity and mild reaction conditions of enzymes with the versatility of chemical methods. nih.govresearchgate.net This hybrid approach overcomes some of the limitations of purely enzymatic or chemical routes, such as the need for extensive protecting group manipulations in chemical synthesis and the often-limited substrate scope of enzymes. nih.govejbiotechnology.info

For the assembly of Aspartyl-valyl-tyrosine, a chemoenzymatic strategy would typically involve the enzymatic synthesis of a key fragment, followed by a chemical coupling step, or vice-versa. Given the demonstrated enzymatic synthesis of the Val-Tyr dipeptide, a logical chemoenzymatic route would be:

Enzymatic Synthesis of the Dipeptide Fragment : Synthesize H-Val-Tyr-OR (where R is a methyl or ethyl group) using an aminopeptidase like SSAP in an organic solvent. nih.gov

Chemical Coupling of Aspartic Acid : Couple an N-terminally protected and side-chain protected Aspartic Acid derivative (e.g., Fmoc-Asp(OtBu)-OH) to the N-terminus of the enzymatically prepared Val-Tyr-OR dipeptide using standard chemical coupling reagents.

Deprotection : Remove all protecting groups (N-terminal, C-terminal, and side-chain) to yield the final tripeptide.

Semi-Synthetic and Ligated Peptide Synthesis Techniques

Segment Condensation Methodologies

Segment condensation, a classical technique in solution-phase peptide synthesis (also known as liquid-phase peptide synthesis), involves the coupling of pre-synthesized peptide fragments. bachem.com This method is advantageous for producing larger peptides and can reduce the number of coupling steps compared to a one-by-one amino acid addition.

In the context of Aspartyl-valyl-tyrosine, a segment condensation strategy could involve the synthesis of an N-protected Aspartic Acid (Fragment A) and a C-protected Valyl-Tyrosine dipeptide (Fragment B). These two fragments are then coupled in solution using a coupling reagent. A patent for the synthesis of Thymopentin, a pentapeptide which contains the Asp-Val-Tyr sequence, describes a liquid-phase method where a protected dipeptide is coupled to a protected tripeptide that includes the Aspartyl-valyl-tyrosyl sequence. google.com This demonstrates the industrial applicability of segment condensation for sequences containing the target tripeptide.

The key challenge in segment condensation is minimizing racemization at the C-terminal residue of the acylating fragment (Fragment A, in this case). However, since Fragment A would be a single amino acid (Aspartic Acid), this risk is eliminated, making the [1 + 2] condensation of Asp + (Val-Tyr) a highly viable and efficient strategy.

Structural Elucidation and Conformational Analysis of Aspartyl Valyl Tyrosine

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing and structural analysis. In a typical MS/MS experiment, the protonated molecule of Aspartyl-valyl-tyrosine, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the peptide bonds, primarily generating b- and y-type ions. The analysis of the mass-to-charge (m/z) ratios of these fragment ions allows for the confirmation of the amino acid sequence.

The fragmentation of peptides is a well-studied process, and the resulting b- and y-ions are indicative of the amino acid sequence. acs.orgcore.ac.uk For tripeptides, the fragmentation pattern can be complex, but it provides a definitive fingerprint of the molecule's primary structure. diva-portal.org The presence of a tyrosine residue can influence the fragmentation pathways, sometimes leading to characteristic neutral losses or specific fragment ions. nih.gov

Below is a theoretical fragmentation table for Aspartyl-valyl-tyrosine, detailing the expected b- and y-ions. The masses are calculated based on the average isotopic composition.

| Ion Type | Sequence | Calculated m/z |

| b₁ | Asp | 116.07 |

| b₂ | Asp-Val | 215.14 |

| y₁ | Tyr | 182.08 |

| y₂ | Val-Tyr | 281.15 |

This table represents the predicted primary fragment ions for Aspartyl-valyl-tyrosine in a tandem mass spectrometry experiment. The observation of these ions would confirm the amino acid sequence.

Further fragmentation of these primary ions can also occur, providing additional structural information. For instance, the tyrosine residue itself can fragment under low-energy electron impact, although this is less common in typical peptide sequencing experiments. vu.lt The fragmentation of the protonated molecule of tyrosine typically yields major ions at m/z 136.07578 and 119.04925, corresponding to the loss of the carboxyl group and subsequent loss of the amino group. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the analysis of peptides in complex mixtures, offering high sensitivity and selectivity for both quantification and identification. nih.govnih.gov This technique is crucial for confirming the purity and identity of synthetically produced or isolated Aspartyl-valyl-tyrosine.

In an LC-MS/MS workflow, the peptide is first separated from impurities using high-performance liquid chromatography (HPLC), typically with a reversed-phase column. gilson.comthermofisher.com The choice of the stationary and mobile phases is critical for achieving good separation. creative-proteomics.com For polar peptides like Aspartyl-valyl-tyrosine, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation strategy. thermofisher.com The separated peptide then enters the mass spectrometer for detection and fragmentation.

A typical LC-MS/MS method for the analysis of a peptide like Aspartyl-valyl-tyrosine would involve the following parameters:

| Parameter | Description |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient from a low to a high percentage of mobile phase B |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 1-10 µL |

| MS Detector | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Mode | Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation |

This table outlines a general set of parameters for the LC-MS/MS analysis of Aspartyl-valyl-tyrosine. These would be optimized for the specific instrumentation and sample matrix.

The identity of the peptide is confirmed by matching the retention time and the MS/MS fragmentation pattern with that of a known standard. researchgate.net Purity is assessed by integrating the peak area of the target peptide in the chromatogram and comparing it to the total area of all detected peaks.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy for Peptide Bond and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure of peptides and identifying their key functional groups. nih.govresearchgate.net The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the molecule's structure. For peptides, the amide bands are of particular importance as they are sensitive to the conformation of the peptide backbone. researchgate.net

The FTIR spectrum of Aspartyl-valyl-tyrosine would be characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretching | Amide A |

| ~1650 | C=O stretching | Amide I |

| ~1540 | N-H bending and C-N stretching | Amide II |

| ~1250 | C-N stretching and N-H bending | Amide III |

| ~1700-1725 | C=O stretching | Carboxylic acid (Aspartic acid side chain) |

| ~1515 | C=C stretching | Aromatic ring (Tyrosine side chain) |

This table presents the expected characteristic FTIR absorption bands for the tripeptide Aspartyl-valyl-tyrosine. The exact positions of the amide bands can provide information about the peptide's secondary structure (e.g., β-sheet, random coil).

The Amide I band is particularly sensitive to the secondary structure of the peptide. sigmaaldrich.com For example, a band around 1630-1640 cm⁻¹ is often indicative of a β-sheet conformation, while a band closer to 1650-1655 cm⁻¹ suggests a random coil or α-helical structure. researchgate.net The contribution of amino acid side chains, especially the carboxylic acid of aspartic acid and the aromatic ring of tyrosine, must also be considered when interpreting the spectrum. nih.govacs.org

Raman Spectroscopy for Conformational Insight

Raman spectroscopy, like FTIR, provides information about molecular vibrations but is based on the inelastic scattering of light. It is particularly useful for studying the conformation of peptides in aqueous solutions, as the Raman signal of water is weak. theanalyticalscientist.comresearchgate.net The technique is sensitive to the conformation of both the peptide backbone and the amino acid side chains. nih.gov

For Aspartyl-valyl-tyrosine, Raman spectroscopy can provide detailed insights into its conformational preferences. pnas.org The amide bands, particularly Amide I and Amide III, are sensitive to the peptide backbone's dihedral angles (φ and ψ). nih.gov The side chain of tyrosine has several characteristic Raman bands that are sensitive to its local environment and hydrogen bonding interactions. nih.govnih.govcsic.es

Key Raman bands for the conformational analysis of Aspartyl-valyl-tyrosine are summarized below:

| Wavenumber (cm⁻¹) | Assignment | Structural Information |

| ~1660-1680 | Amide I | Peptide backbone conformation |

| ~1230-1300 | Amide III | Peptide backbone conformation (ψ angle) |

| ~830 and ~850 | Tyrosine doublet (Y5-Y6) | Hydrogen bonding state of the phenolic hydroxyl group |

| ~1615 | Tyrosine ring | Aromatic side chain environment |

This table highlights the key Raman spectral regions for the conformational analysis of Aspartyl-valyl-tyrosine. The analysis of these bands can reveal details about the peptide's secondary structure and the orientation of the tyrosine side chain.

By combining experimental Raman data with theoretical calculations, such as Density Functional Theory (DFT), it is possible to obtain a detailed picture of the conformational landscape of the tripeptide in solution. nih.govcsic.es

Computational Modeling and Theoretical Structural Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. austinpublishinggroup.com It is a powerful tool for predicting the molecular geometry, vibrational frequencies, and other electronic properties of peptides like Aspartyl-valyl-tyrosine. nih.govderpharmachemica.comphyschemres.org

In a typical DFT study of this tripeptide, various possible conformations would be generated and their geometries optimized to find the most stable structures. researchgate.netdergipark.org.tr This involves finding the minimum energy on the potential energy surface of the molecule. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for obtaining accurate results. opinvisindi.ishilarispublisher.com

The following table outlines the key parameters and expected outcomes of a DFT study on Aspartyl-valyl-tyrosine:

| Parameter/Outcome | Description |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP, M06-2X, or similar |

| Basis Set | 6-311++G(d,p) or larger |

| Solvation Model | Polarizable Continuum Model (PCM) to simulate aqueous environment |

| Input | Initial 3D structure of Aspartyl-valyl-tyrosine |

| Calculations | Geometry optimization, frequency calculations, electronic property calculations |

| Outputs | Optimized molecular geometry (bond lengths, bond angles, dihedral angles), relative energies of different conformers, predicted vibrational spectra (IR and Raman), electronic properties (e.g., dipole moment, molecular orbitals) |

This table summarizes the computational approach and expected results from a Density Functional Theory investigation of Aspartyl-valyl-tyrosine. Such studies provide a theoretical framework for interpreting experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules at an atomic level. longdom.orgresearchgate.net For a tripeptide like Aspartyl-valyl-tyrosine, MD simulations can provide profound insights into its conformational landscape, stability, and the time-evolution of its structure. longdom.org The process involves simulating the movement of atoms in the peptide over time by numerically solving Newton's equations of motion. psu.edu

The simulation is typically initiated from a starting conformation of the peptide, which can be an extended chain or a structure predicted by other means. This structure is then placed in a simulated environment, often a box of explicit water molecules, to mimic physiological conditions. longdom.orglongdom.org The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following this, the system is gradually heated to a target temperature (e.g., 300 K) and equilibrated. psu.edu The production phase of the MD simulation then follows, during which the trajectory of each atom is saved at regular intervals, generating a detailed movie of the peptide's motion. longdom.org

Analysis of the MD trajectory allows for the exploration of the various conformations the peptide can adopt, collectively known as the conformational ensemble. Key metrics are used to assess the stability of the peptide's structure over the simulation time. One such metric is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the peptide at a given time point compared to a reference structure. A stable RMSD value over time suggests that the peptide has reached a stable conformational state. longdom.org

Table 1: Representative Parameters for a Molecular Dynamics Simulation of Aspartyl-valyl-tyrosine

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) |

| System Size | ~5,000 - 10,000 atoms (peptide + solvent) |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Integration Timestep | 2 fs |

This table represents typical parameters for an MD simulation and is for illustrative purposes.

In silico Prediction of Secondary Structure Motifs

Short peptides like Aspartyl-valyl-tyrosine are generally considered too small to form stable, classical secondary structures such as α-helices or β-sheets that are characteristic of larger proteins. oup.com These motifs rely on a network of hydrogen bonds between backbone amide groups, which requires a longer peptide chain to form cooperatively. nih.gov However, computational tools can be used to predict the propensity of the peptide to adopt certain transient or rudimentary structural motifs.

In silico secondary structure prediction servers and algorithms, while primarily designed for proteins, can provide some insight into the local conformational preferences of the tripeptide's backbone dihedral angles (phi, ψ). These predictions are often based on the statistical analysis of known protein structures or machine learning models. For a tripeptide, these tools are unlikely to predict a stable secondary structure. Instead, they might indicate a tendency towards a "turn" or "coil" conformation. A turn is a region where the polypeptide chain reverses its direction, which is a common feature in peptides.

The analysis of the dihedral angles from MD simulation trajectories provides a more dynamic picture of the peptide's secondary structure propensity. By plotting the phi and ψ angles of the central valine residue on a Ramachandran plot, one can visualize the conformational space sampled during the simulation. For a flexible tripeptide, a broad distribution of these angles is expected, indicating that it does not adopt a single, rigid conformation but rather exists as an ensemble of rapidly interconverting structures.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Side Chain Packing)

The conformational preferences of Aspartyl-valyl-tyrosine are governed by a delicate balance of intramolecular interactions. oup.com MD simulations are instrumental in identifying and quantifying these transient interactions, which are critical for stabilizing certain conformations within the dynamic ensemble. oup.com

Hydrogen Bonding: Intramolecular hydrogen bonds can form between the backbone amide and carbonyl groups, as well as involving the side chains of the amino acids. In Aspartyl-valyl-tyrosine, several potential hydrogen bonds can be monitored during a simulation:

The side chain carboxyl group of aspartic acid can act as a hydrogen bond acceptor.

The side chain hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor.

The backbone amide groups can act as hydrogen bond donors, and the carbonyl groups as acceptors.

The presence and lifetime of these hydrogen bonds can be analyzed throughout the MD trajectory. While these bonds in a short, flexible peptide are often transient, they can play a significant role in stabilizing turn-like structures for brief periods. oup.compnas.org

Table 2: Potential Intramolecular Interactions in Aspartyl-valyl-tyrosine

| Interaction Type | Potential Donors/Acceptors/Groups | Description |

| Hydrogen Bond | Asp (side chain O) <-> Tyr (side chain OH) | A potential side chain-side chain hydrogen bond. |

| Hydrogen Bond | Backbone NH <-> Backbone C=O | Formation of transient turn-like structures. |

| van der Waals | Val (side chain) <-> Tyr (side chain) | Hydrophobic interactions influencing the packing of the side chains. |

| Solvation | Asp (side chain COO-) | The charged aspartate side chain is likely to be well-solvated by water molecules. |

This table illustrates the types of intramolecular interactions that would be analyzed from a molecular dynamics simulation of Aspartyl-valyl-tyrosine.

Molecular Recognition and Interaction Mechanisms Involving Aspartyl Valyl Tyrosine

Peptide-Enzyme Interaction Studies

The specific sequence of amino acids in Aspartyl-valyl-tyrosine dictates its recognition and processing by different classes of enzymes. The N-terminal aspartyl residue, the central valyl residue, and the C-terminal tyrosyl residue each contribute distinct features that are recognized by the active sites of their target enzymes.

Aminopeptidases are exoproteases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.gov Their substrate specificity is largely determined by the identity of the N-terminal amino acid (the P1 position). nih.govoup.com Aminopeptidases with a preference for N-terminal acidic residues, such as aspartic acid and glutamic acid, are known as acidic aminopeptidases or aminopeptidase (B13392206) A (APA). nih.govnih.govplos.org

The recognition of the N-terminal aspartyl residue of a peptide like Aspartyl-valyl-tyrosine by an acidic aminopeptidase is a highly specific process. For instance, an aminopeptidase isolated from mouse brain cytosol demonstrates a strong preference for dipeptides with N-terminal aspartyl residues. nih.gov The nature of the adjacent amino acid (the P2 position) also influences the rate of hydrolysis. In one study, the relative activity of a brain acidic aminopeptidase on Aspartyl-X dipeptides was highest when X was a neutral amino acid like alanine, serine, or leucine, and lower for histidine. nih.gov The presence of a proline at the P2 position completely abolished activity. nih.gov

Table 1: Relative Activity of a Mouse Brain Acidic Aminopeptidase on Aspartyl-X Dipeptides

| P2 Residue (X) | Relative Activity (%) |

|---|---|

| Alanine | 100 |

| Serine | 81 |

| Leucine | 71 |

| Phenylalanine | 66 |

| Histidine | 19 |

| Proline | 0 |

Data derived from studies on an aminopeptidase with specificity for N-terminal acidic residues. nih.gov

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA). embopress.org This process occurs in a two-step reaction: the activation of the amino acid with ATP to form an aminoacyl-adenylate, followed by the transfer of the aminoacyl group to the tRNA. embopress.orgembopress.org The recognition of the amino acid and the tRNA by the synthetase is highly specific. oup.com

Aspartyl-tRNA Synthetase (AspRS) Recognition: AspRS specifically recognizes aspartic acid. The active site of AspRS contains residues that form specific interactions with the aspartic acid substrate. nih.gov In yeast AspRS, the amino group of the aspartate is positioned by a conserved acidic residue, Asp342. nih.gov The specificity for aspartate over the structurally similar asparagine is achieved through a distinct structural context in the active site. nih.gov A key lysine (B10760008) residue conserved in AspRS enzymes is replaced by a smaller, uncharged residue in asparaginyl-tRNA synthetases (AsnRS), which prevents the mischarging of asparagine by AspRS. nih.gov

Valyl-tRNA Synthetase (ValRS) Recognition: ValRS ensures the correct charging of tRNA with valine. The recognition of valine involves a "double-sieve" mechanism that discriminates it from other amino acids like the larger isoleucine and the isosteric threonine. nih.gov The active site of ValRS forms a pocket that accommodates the valine side chain. The major determinants for tRNA recognition by ValRS are not the amino acid itself but specific nucleotides in the anticodon loop of the tRNA (A35 and C36). nih.govacs.org However, the enzyme's active site has a size-based filter that excludes larger amino acids like isoleucine. A second, editing site hydrolyzes incorrectly charged threonyl-tRNA, ensuring high fidelity. nih.gov The conformation of the tRNA's acceptor stem is also critical for efficient aminoacylation, as distortions can significantly reduce the enzyme's activity. oup.com

The C-terminal tyrosine residue of Aspartyl-valyl-tyrosine is a potential substrate for protein tyrosine kinases and a target for protein tyrosine phosphatases, which play central roles in cellular signaling. nih.govspringernature.com

Tyrosine Kinase Recognition: Protein tyrosine kinases catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a tyrosine residue within a specific peptide sequence. nih.gov The specificity of a kinase for a particular tyrosine residue is determined by the amino acids flanking the target tyrosine, known as the recognition motif. elifesciences.orgnih.gov For example, the Src family of tyrosine kinases recognize substrates by binding the polypeptide chain in a cleft between the N- and C-lobes of the kinase domain. nih.govpurdue.edu The sequence surrounding the tyrosine provides critical contact points that ensure proper orientation and efficient phosphorylation. purdue.eduacs.org Different kinase families have distinct preferences for these surrounding residues, allowing for the specific regulation of various signaling pathways. nih.gov

Protein Tyrosine Phosphatase (PTP) Recognition: Protein tyrosine phosphatases (PTPs) catalyze the removal of phosphate groups from phosphotyrosine residues, thereby reversing the action of tyrosine kinases. springernature.com The interaction between a PTP and its substrate is typically transient, making it challenging to study. springernature.com To overcome this, "substrate-trapping" mutants of PTPs have been developed. These mutants can bind tightly to their phosphorylated substrates but are catalytically inactive, allowing for the isolation and identification of the substrate. nih.govpnas.org PTPs recognize the phosphotyrosine residue via a highly conserved active site signature motif that forms a phosphate-binding cradle. pnas.org The specificity for particular phosphotyrosine sites is often mediated by domains outside the catalytic site, such as the kinase interaction motif (KIM) found in some PTPs, which confers high-affinity binding to specific substrates. acs.org

The efficiency of an enzyme's catalysis on a substrate like Aspartyl-valyl-tyrosine can be quantified by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Kₘ value signifies higher affinity. The kcat value represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For aminopeptidases, these parameters are highly dependent on the N-terminal amino acid of the peptide substrate. For example, an aminopeptidase from Burkholderia cepacia that is specific for acidic residues showed significantly different kinetic values when acting on peptides with different N-terminal residues. oup.com

**Table 2: Kinetic Parameters of a Recombinant Aminopeptidase from *Burkholderia cepacia***

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/h/mg) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) |

|---|---|---|---|---|

| Asp-βNA | 0.11 ± 0.01 | 185.1 ± 2.6 | 20.36 | 1.85 x 10⁵ |

| Glu-βNA | 0.40 ± 0.02 | 166.6 ± 3.5 | 18.32 | 4.58 x 10⁴ |

| Arg-βNA | 1.25 ± 0.05 | 2.5 ± 0.1 | 0.27 | 2.16 x 10² |

| Ala-βNA | 1.66 ± 0.04 | 1.4 ± 0.0 | 0.15 | 9.00 x 10¹ |

βNA: β-naphthylamide. Data from a study on a novel aminopeptidase specific for acidic amino acids. oup.com

These data clearly illustrate the enzyme's strong preference for substrates with N-terminal aspartate, as evidenced by the lowest Kₘ and highest catalytic efficiency (kcat/Kₘ). This highlights how the aspartyl residue in Aspartyl-valyl-tyrosine would be a primary determinant for its interaction with and cleavage by such an enzyme.

Theoretical Frameworks for Peptide-Receptor Binding

Computational methods provide powerful tools to investigate the interactions between peptides and their biological targets at an atomic level. These theoretical frameworks complement experimental studies by offering detailed insights into the dynamics and energetics of binding.

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as a peptide, to a receptor, such as an enzyme or cell surface receptor. researchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms sample a large number of possible conformations and score them based on factors like binding energy, which can be calculated using various scoring functions. nih.govdergipark.org.tr For example, in a study of tripeptides as inhibitors for angiotensin-I-converting enzyme (ACE), molecular docking was used to predict the binding modes and affinities of different peptides. academicjournals.orgrsc.org The results revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and the active site residues of the enzyme, explaining the inhibitory potential of the peptides. nih.govacademicjournals.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide-receptor complex, showing how it behaves over time. nih.govresearchgate.net Starting from an initial docked pose, MD simulations calculate the movements of atoms in the system by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the binding pose and the identification of key conformational changes in both the peptide and the receptor upon binding. nih.govnih.gov Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), can be used to overcome the time-scale limitations of conventional MD and more effectively explore the energy landscape of peptide-protein binding. nih.gov These simulations can reveal the formation and breaking of hydrogen bonds and other non-covalent interactions, providing a detailed understanding of the binding mechanism. nih.gov For instance, MD simulations have been used to study the binding of peptides to Major Histocompatibility Complex (MHC) proteins, confirming peptide-induced conformational changes and providing insights into the stability of the complex. researchgate.net

Determinants of Specificity in Peptide-Protein Interactions

The specificity of interactions between peptides and proteins is a critical determinant of biological function, governed by the physicochemical properties of the amino acid residues within the peptide sequence. The tripeptide Aspartyl-valyl-tyrosine (Asp-Val-Tyr) contains a combination of acidic, hydrophobic, and aromatic residues, each contributing to the potential for specific molecular recognition.

The aspartic acid residue, with its negatively charged carboxylate side chain at physiological pH, can participate in electrostatic interactions and hydrogen bonding. This allows for specific recognition by protein binding pockets that feature positively charged or polar residues. For instance, aspartic acid has been identified as a key residue in the binding sites of various protein-protein complexes. pnas.org

The C-terminal tyrosine residue plays a dominant role in molecular recognition due to its large, amphipathic nature. pnas.org The aromatic ring of tyrosine can engage in several types of non-covalent interactions, including:

π-π stacking: Interaction with other aromatic residues (e.g., Phenylalanine, Tryptophan, or another Tyrosine) in the protein's binding site.

Cation-π interactions: Interaction with positively charged residues like Lysine or Arginine.

Hydrogen bonding: The hydroxyl group of the phenolic ring can act as both a hydrogen bond donor and acceptor.

The versatility of tyrosine makes it a highly effective residue for mediating molecular contacts and enhancing both affinity and specificity. pnas.org Studies on minimalist synthetic binding proteins have underscored the importance of tyrosine in creating high-affinity and specific protein-binding sites. pnas.org

While direct studies on the Asp-Val-Tyr tripeptide are limited, research on larger peptides and related dipeptides provides insights. For example, the dipeptide Tyr-Asp has been shown to specifically interact with and inhibit the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov This interaction was specific to Tyr-Asp, as the individual amino acids or other dipeptides did not exhibit the same effect. nih.gov This highlights how a short sequence containing these residues can achieve specific molecular recognition.

Furthermore, computational and experimental studies on protein-protein interfaces reveal that certain residue combinations are preferred. The presence of residues like Aspartic acid and Tyrosine at binding sites is often associated with high contribution to binding energy. pnas.org The combination of electrostatic potential from Asp, hydrophobicity from Val, and the versatile interaction capabilities of Tyr within the Asp-Val-Tyr motif provides a structural basis for its specific recognition by target proteins.

Interactions with Nucleic Acids and Small Molecules

Potential Role in Amino Acid-Nucleotide Interactions

The interaction between peptides and nucleic acids is fundamental to many cellular processes, including the regulation of gene expression and the packaging of genetic material. The amino acid residues of Aspartyl-valyl-tyrosine each possess properties that could facilitate interactions with nucleic acids.

The aspartic acid residue, being negatively charged, would likely experience electrostatic repulsion from the negatively charged phosphate backbone of DNA and RNA. However, in the context of a larger protein or in specific structural conformations, it could participate in forming coordination complexes with metal ions that bridge the peptide and the nucleic acid.

The tyrosine residue is the most likely candidate for direct and specific interactions with nucleic acid bases. nih.gov Research on oligopeptides containing tyrosine has demonstrated that the aromatic side chain of tyrosine can intercalate between the bases of single-stranded nucleic acids, a process known as stacking. nih.gov This stacking interaction is specific for single-stranded structures like poly(A) or denatured DNA. nih.gov These interactions can be observed through methods like proton magnetic resonance and fluorescence spectroscopy, where the stacking leads to a quenching of tyrosine's natural fluorescence. nih.gov It has been proposed that this specific recognition of single strands by tyrosine residues in proteins is a key mechanism in various biological functions. nih.gov While hydrogen bonding between the tyrosine hydroxyl group and the nucleic acid bases or phosphates was not observed in these particular studies, the potential for such interactions exists in different contexts. nih.gov

An analysis of amino acid-nucleotide interaction databases indicates a statistical preference for certain interactions. For example, there is a noted interaction preference between aspartyl and valyl residues and adenosine. frontiersin.org This suggests that even these residues might play a role in the broader context of protein-nucleic acid recognition.

While there are no direct studies of the tripeptide Aspartyl-valyl-tyrosine binding to nucleic acids, the known properties of its constituent amino acids, particularly the stacking ability of tyrosine, suggest a potential for this peptide motif to be involved in the recognition of single-stranded nucleic acids.

Studies of Peptide-Small Molecule Binding Events

The interaction of peptides with small molecules is a key area of research, particularly in the context of drug discovery and understanding metabolic regulation. While studies focusing specifically on the binding of small molecules to the tripeptide Aspartyl-valyl-tyrosine are not prevalent, research on related dipeptides and the general principles of amino acid-small molecule interactions provide valuable insights.

A notable example is the interaction of the dipeptide Tyr-Asp with glyceraldehyde-3-phosphate dehydrogenase (GAPC), where Tyr-Asp acts as an inhibitor. nih.gov This finding is significant as it demonstrates that a very short peptide can have a specific biological effect, presumably through binding to a specific site on the much larger protein molecule, which in this context can be considered the "small molecule" interactor with the protein. This interaction was shown to be specific, as neither tyrosine nor aspartic acid alone, nor the dipeptide Ile-Glu, had the same inhibitory effect. nih.gov

In a different context, the binding properties of the dipeptide Val-Tyr have been investigated. A study exploring the potential of bioactive peptides from tilapia viscera hydrolysate examined the interaction of Val-Tyr with the protease domain of SARS-CoV-2 through molecular docking simulations. researchgate.net The results indicated that the Val-Tyr peptide could bind to the receptor target. researchgate.net

The following table summarizes the types of interactions the constituent amino acids of Aspartyl-valyl-tyrosine can have with small molecules:

| Amino Acid | Potential Interactions with Small Molecules |

| Aspartic Acid | Electrostatic interactions, Hydrogen bonding, Metal ion coordination |

| Valine | Hydrophobic interactions |

| Tyrosine | Hydrogen bonding, π-π stacking, Cation-π interactions, Metal ion coordination |

While direct experimental data for small molecule binding to Aspartyl-valyl-tyrosine is lacking, the known reactivity and binding modes of its constituent amino acids and related dipeptides suggest that it has the potential to interact specifically with a variety of small molecules.

Peptide Stability and Degradation Pathways of Aspartyl Valyl Tyrosine

Chemical Degradation Mechanisms

The chemical stability of Aspartyl-valyl-tyrosine is largely influenced by the presence of the aspartyl residue, which is known to be a "hot spot" for non-enzymatic degradation in peptides. nih.govroyalsocietypublishing.org The primary chemical degradation pathways involve intramolecular reactions of the aspartic acid side chain.

A significant chemical degradation pathway for peptides containing aspartic acid is the intramolecular cyclization of the aspartyl residue to form a five-membered succinimide (B58015) (aminosuccinyl or Asu) intermediate. mdpi.comsemanticscholar.org This reaction involves a nucleophilic attack of the nitrogen atom of the C-terminal peptide bond (in this case, the peptide bond between aspartic acid and valine) on the carboxyl carbon of the aspartic acid side chain. mdpi.com This initial cyclization is often the rate-determining step in the degradation process. mdpi.com The formation of this succinimide intermediate is a critical step that leads to further degradation products. mdpi.comsemanticscholar.org The rate of succinimide formation can be influenced by the surrounding amino acid sequence, with studies on model peptides showing that the residue following the aspartic acid can significantly impact the reaction rate. nih.gov

The process of succinimide formation is generally considered a two-step mechanism involving cyclization to form a tetrahedral intermediate, followed by dehydration to yield the succinimide ring. mdpi.comsemanticscholar.org This reaction can be catalyzed by general acids and bases, including buffer components like acetic acid and phosphate (B84403). mdpi.comsemanticscholar.org Computational studies have shown that carboxylic acids can act as proton-transfer mediators, facilitating both the cyclization and dehydration steps. mdpi.com

| Key Aspects of Aspartyl Residue Cyclization | Description | References |

| Reaction Mechanism | Intramolecular nucleophilic attack of the backbone amide nitrogen on the aspartyl side-chain carboxyl carbon. | mdpi.com |

| Intermediate | Formation of a five-membered succinimide (aminosuccinyl) ring. | mdpi.comsemanticscholar.org |

| Catalysis | Can be catalyzed by general acids and bases, such as acetate (B1210297) and phosphate buffers. | mdpi.comsemanticscholar.org |

| Rate-Determining Step | The initial cyclization to form a tetrahedral intermediate is often the slowest step. | mdpi.com |

The succinimide intermediate formed from the cyclization of the aspartyl residue is highly susceptible to hydrolysis. nih.govnih.gov This hydrolysis can occur at two different carbonyl groups within the succinimide ring, leading to the formation of two distinct products: the original aspartyl residue or a structural isomer known as an iso-aspartyl (iso-Asp) residue. mdpi.comnih.govnih.gov

If the hydrolysis occurs at the carbonyl group that was originally part of the peptide backbone, the normal aspartyl linkage is reformed. However, if the hydrolysis occurs at the other carbonyl group (the one from the original side chain), an iso-aspartyl linkage is formed. nih.gov In an iso-aspartyl residue, the peptide backbone is extended by one methylene (B1212753) unit, which can significantly alter the peptide's three-dimensional structure and biological activity. nih.govnih.gov The formation of iso-aspartyl linkages is a common form of protein and peptide damage and has been linked to protein inactivation and misfolding. nih.gov The ratio of aspartyl to iso-aspartyl product formation upon hydrolysis is influenced by the local peptide structure and the accessibility of each carbonyl group to water. nih.gov

Furthermore, the succinimide intermediate is prone to racemization, meaning the L-aspartyl residue can be converted to a D-aspartyl or D-iso-aspartyl residue. mdpi.comacs.org This racemization occurs due to the increased acidity of the α-carbon in the succinimide ring, making it easier to lose a proton and form a planar enolate intermediate, which can then be reprotonated from either side. acs.org

| Degradation Product | Formation Pathway | Structural Change | References |

| Aspartyl residue | Hydrolysis of the succinimide intermediate at the backbone carbonyl. | Re-formation of the original peptide bond. | mdpi.comnih.gov |

| Iso-aspartyl residue | Hydrolysis of the succinimide intermediate at the side-chain carbonyl. | Extension of the peptide backbone by a methylene group. | mdpi.comnih.govnih.gov |

| D-Aspartyl/D-Iso-aspartyl residues | Racemization of the succinimide intermediate followed by hydrolysis. | Inversion of stereochemistry at the α-carbon. | mdpi.comacs.org |

The rate of peptide bond hydrolysis, a key degradation pathway for all peptides, is influenced by several factors. For Aspartyl-valyl-tyrosine, the peptide bond between aspartic acid and valine is particularly labile due to the potential for intramolecular catalysis by the aspartic acid side chain. nih.govroyalsocietypublishing.org

pH: The pH of the solution has a profound effect on the rate of peptide bond hydrolysis. fiveable.me Both acidic and basic conditions can catalyze the cleavage of peptide bonds. For aspartyl residues, degradation is often accelerated in acidic conditions. nih.govroyalsocietypublishing.org The protonation state of the carboxylic acid side chain of aspartic acid and the amino groups are critical. fiveable.me

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of peptide bond hydrolysis. fiveable.menih.gov However, excessive heat can also lead to other degradation reactions, such as racemization. fiveable.me

Amino Acid Sequence: The nature of the amino acids flanking the peptide bond can influence its stability. nih.gov The steric hindrance and electronic properties of the side chains of neighboring residues can affect the susceptibility of the peptide bond to hydrolysis. In the case of Aspartyl-valyl-tyrosine, the bulky side chain of valine may have an impact on the rate of degradation at the Asp-Val bond.

Solvent Dielectric Constant: The polarity of the solvent can also affect degradation rates. Studies have shown that the rate of succinimide formation from asparagine residues is reduced in solvents with a low dielectric constant. nih.gov However, the effect on aspartate residues is less pronounced, as the destabilization of the attacking nitrogen anion may be offset by increased protonation of the aspartyl side chain, creating a better leaving group. nih.gov

Enzymatic Degradation Mechanisms

In addition to chemical degradation, Aspartyl-valyl-tyrosine is subject to enzymatic degradation by proteases (also known as peptidases). These enzymes catalyze the hydrolysis of peptide bonds and are broadly classified as exopeptidases and endopeptidases. researchgate.netmdpi.com

Endopeptidases cleave peptide bonds within the peptide chain. researchgate.netthebiomics.com The susceptibility of Aspartyl-valyl-tyrosine to specific endopeptidases would depend on the enzyme's recognition sequence. For example, an enzyme that recognizes and cleaves at the C-terminal side of aspartic acid could cleave the Asp-Val bond. Similarly, an enzyme specific for cleavage after hydrophobic residues might target the Val-Tyr bond.

Exopeptidases cleave peptide bonds from the ends of a peptide chain. researchgate.netthebiomics.com They are further classified as aminopeptidases, which remove the N-terminal amino acid, and carboxypeptidases, which remove the C-terminal amino acid. mdpi.comthebiomics.com Aspartyl-valyl-tyrosine could be degraded by an aminopeptidase (B13392206) sequentially removing aspartic acid and then valine, or by a carboxypeptidase removing tyrosine. Some dipeptides with an aspartic residue at the N-terminus have shown resistance to exopeptidase digestion. isnff-jfb.com

The cleavage of the Asp-Val and Val-Tyr bonds is dependent on the specificity of the proteases present.

Cleavage of the Asp-Val bond:

Aspartic Proteases: This class of enzymes, which includes pepsin and cathepsins, uses two aspartic acid residues in their active site for catalysis and often prefers to cleave between hydrophobic residues, but their specificity can be broad. ebi.ac.ukannualreviews.org

Endoproteinase Asp-N: This enzyme specifically cleaves peptide bonds N-terminal to aspartic acid residues. thebiomics.comexpasy.org Therefore, it would not be expected to cleave the Asp-Val bond in Aspartyl-valyl-tyrosine.

Staphylococcus aureus V8 protease: This enzyme cleaves on the C-terminal side of aspartic and glutamic acid residues and could potentially cleave the Asp-Val bond. thebiomics.com

Cleavage of the Val-Tyr bond:

Chymotrypsin (B1334515): This digestive enzyme preferentially cleaves at the C-terminal side of large hydrophobic residues, such as tyrosine, tryptophan, and phenylalanine. thebiomics.com Therefore, chymotrypsin would be expected to cleave the Val-Tyr bond.

Thermolysin: This heat-stable metalloproteinase cleaves before hydrophobic residues such as isoleucine, methionine, phenylalanine, tryptophan, tyrosine, and valine. thebiomics.com It could potentially cleave the Val-Tyr bond.

Carboxypeptidase A: This exopeptidase removes C-terminal amino acids, particularly those with aromatic or branched aliphatic side chains, and would therefore be expected to cleave tyrosine from the C-terminus of Aspartyl-valyl-tyrosine. thebiomics.com

| Enzyme | Type | Specificity relevant to Asp-Val-Tyr | Potential Cleavage Site | References |

| Staphylococcus aureus V8 protease | Endopeptidase | Cleaves C-terminal to Asp and Glu | Asp-Val | thebiomics.com |

| Chymotrypsin | Endopeptidase | Cleaves C-terminal to Tyr, Phe, Trp | Val-Tyr | thebiomics.com |

| Thermolysin | Endopeptidase | Cleaves N-terminal to Ile, Met, Phe, Trp, Tyr, Val | Val-Tyr | thebiomics.com |

| Aminopeptidases | Exopeptidase | Removes N-terminal amino acids | Asp | mdpi.comthebiomics.com |

| Carboxypeptidase A | Exopeptidase | Removes C-terminal aromatic or branched aliphatic amino acids | Tyr | thebiomics.com |

Aromatic Amino Acid Catabolism Related to Tyrosine Degradation

The degradation of peptides containing aromatic amino acids, such as Aspartyl-valyl-tyrosine, is intrinsically linked to the metabolic pathways of the constituent amino acids. The tyrosine residue, in particular, is subject to a well-defined catabolic process that breaks it down into smaller molecules for energy production or other biosynthetic processes. ontosight.aiontosight.ai This breakdown is a multi-step enzymatic cascade primarily occurring in the liver. nih.gov

The catabolism of aromatic amino acids like phenylalanine and tyrosine ultimately leads to the formation of intermediates such as fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle. ontosight.ai The initial and rate-limiting step in this pathway is catalyzed by the enzyme tyrosine aminotransferase. wikipedia.org The entire process is tightly regulated to maintain homeostasis of tyrosine and its metabolites. ontosight.ai

Tyrosine Aminotransferase Activity and Pathway Intermediates

Tyrosine aminotransferase (TAT) is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that initiates the degradation of tyrosine. wikipedia.org It facilitates the transfer of an amino group from tyrosine to α-ketoglutarate, yielding p-hydroxyphenylpyruvate and glutamate. wikipedia.orguniprot.org This transamination reaction is crucial for tyrosine catabolism. wikipedia.org TAT exhibits a high specificity for tyrosine over other aromatic amino acids like phenylalanine. uniprot.org

The product of the TAT-catalyzed reaction, p-hydroxyphenylpyruvate, is further metabolized through a series of enzymatic steps. The intermediates in this pathway are critical for the complete breakdown of the tyrosine molecule. Dysregulation of the enzymes in this pathway can lead to metabolic disorders. ontosight.ai

Table 1: Key Enzymes and Intermediates in Tyrosine Degradation

| Enzyme | Intermediate Substrate | Intermediate Product |

| Tyrosine Aminotransferase (TAT) | Tyrosine | p-Hydroxyphenylpyruvate |

| p-Hydroxyphenylpyruvate Dioxygenase | p-Hydroxyphenylpyruvate | Homogentisate |

| Homogentisate 1,2-Dioxygenase | Homogentisate | Maleylacetoacetate |

| Maleylacetoacetate Isomerase | Maleylacetoacetate | Fumarylacetoacetate |

| Fumarylacetoacetase | Fumarylacetoacetate | Fumarate and Acetoacetate |

This table outlines the primary enzymatic steps and the corresponding intermediates in the catabolic pathway of tyrosine.

The activity of tyrosine aminotransferase can be influenced by various factors, including hormonal regulation. pnas.orgpnas.org The enzyme itself is a dimer, with each subunit containing a catalytic core and a smaller domain. nih.gov The structure of TAT is essential for its function and its susceptibility to degradation. nih.gov

Influence of Peptide Context on Tyrosine Degradation

The degradation of a tyrosine residue within a peptide like Aspartyl-valyl-tyrosine is not solely dependent on the presence of tyrosine itself. The local chemical environment, dictated by the neighboring amino acid residues, can significantly influence the rate and pathway of degradation. nih.govresearchgate.net The stability of the peptide bonds and the susceptibility of the tyrosine side chain to enzymatic attack can be altered by the adjacent aspartyl and valyl residues.

For instance, the presence of a negatively charged residue, such as the aspartyl group, adjacent to the tyrosine may influence its oxidation. researchgate.net Studies on model peptides have shown that the nature of the amino acid on the C-terminal side of a residue can affect degradation rates. nih.gov The bulky side chain of the valine residue could potentially create steric hindrance, affecting the accessibility of the tyrosine to degradative enzymes.

Table 2: Potential Influence of Neighboring Residues on Tyrosine Degradation in Aspartyl-Valyl-Tyrosine

| Residue | Potential Influence on Tyrosine Degradation |

| Aspartyl (N-terminal to Valine) | The negatively charged side chain could potentially influence the local electrostatic environment, possibly affecting enzyme-substrate interactions. |

| Valyl (N-terminal to Tyrosine) | The bulky, hydrophobic side chain might sterically hinder the approach of degradative enzymes to the tyrosine residue. |

This table summarizes the potential effects of the adjacent amino acids on the degradation of the tyrosine residue within the Aspartyl-valyl-tyrosine peptide, based on general principles of peptide degradation.

Research on the degradation of cell adhesion peptides has indicated that the terminal amino acids and their modifications can significantly impact peptide stability. acs.org While Aspartyl-valyl-tyrosine is a specific tripeptide, these findings highlight the principle that the peptide context is a critical determinant of its metabolic fate.

Bioinformatics and Evolutionary Context of Aspartyl Valyl Tyrosine Sequence

Sequence Alignment and Homology Searches in Protein Databases

Sequence alignment and homology searches are fundamental bioinformatics techniques used to identify regions of similarity between a query sequence and sequences within a database. nih.gov For the tripeptide Aspartyl-valyl-tyrosine (Asp-Val-Tyr or DVY in single-letter code), these searches can be performed using various online tools and databases to find occurrences of this motif in known proteins.

Tools such as the Basic Local Alignment Search Tool (BLAST) allow researchers to compare a query sequence against extensive protein sequence databases like UniProt and GenBank. uniprot.org A peptide search using BLASTp (protein-protein BLAST) with the sequence "DVY" would scan millions of protein entries to find exact matches. uniprot.org The results would provide a list of proteins containing this tripeptide, which can then be analyzed to infer potential functions or structural roles based on the functions of the proteins in which the motif is found.

Similarly, protein domain databases like Pfam and PROSITE can be searched to determine if the Asp-Val-Tyr motif is part of a larger, conserved domain with a known function. xfam.orgexpasy.orgnih.govwikipedia.org Pfam contains a large collection of protein families represented by multiple sequence alignments and hidden Markov models. nih.govfiu.edunih.gov A search in Pfam could reveal if the DVY sequence is a conserved feature of a particular protein family. PROSITE consists of entries describing protein families, domains, and functional sites, often as patterns or profiles. expasy.orgnih.govnih.govweizmann.ac.il Searching PROSITE could identify if Asp-Val-Tyr is a known functional motif. uniprot.org

Table 1: Major Protein Databases and Tools for Asp-Val-Tyr Sequence Analysis

| Database/Tool | Description | Application for Aspartyl-valyl-tyrosine |

|---|---|---|

| UniProt | A comprehensive, high-quality, and freely accessible resource of protein sequence and functional information. uniprot.org | Searching for all occurrences of the "DVY" motif in the known protein universe. |